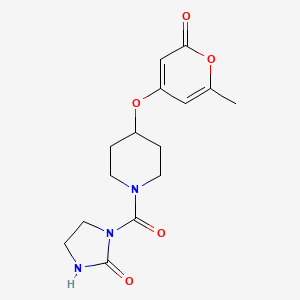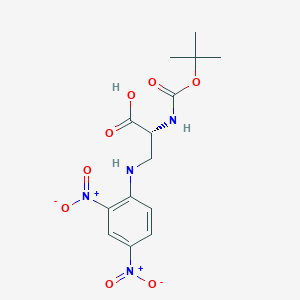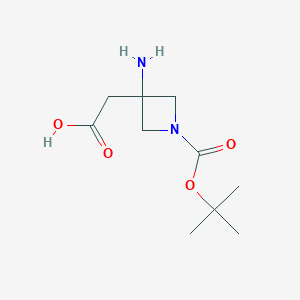![molecular formula C20H18F3N3O2 B2670170 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1705705-55-0](/img/structure/B2670170.png)
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide, also known as BOPB, is a chemical compound that has been widely studied for its potential use in scientific research.
Scientific Research Applications
Organic Synthesis
Research has demonstrated innovative approaches to synthesizing biologically significant heterocycles, such as 1,2,4-triazolo[1,5-a]pyridines, utilizing phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method features metal-free oxidative N-N bond formation, offering advantages in reaction time and yield, illustrating the compound's role in facilitating efficient synthetic pathways (Zisheng Zheng et al., 2014).
Drug Discovery
The discovery of selective histone deacetylase (HDAC) inhibitors highlights the compound's relevance in the development of anticancer drugs. These inhibitors, including N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have shown potential in blocking cancer cell proliferation and inducing apoptosis, underlining the compound's importance in targeted cancer therapy (Nancy Z. Zhou et al., 2008).
Materials Science
In materials science, the compound's derivatives have been explored for their luminescent properties and potential in creating photoresponsive materials. A study on pyridyl substituted benzamides demonstrated aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, suggesting applications in the development of advanced materials for optical and electronic devices (A. Srivastava et al., 2017).
Antiviral Research
The synthesis of benzamide-based 5-aminopyrazoles and their derivatives has been reported to show remarkable antiavian influenza virus activity, providing a new avenue for antiviral drug development. These findings indicate the compound's potential utility in combating viral infections and highlight its role in the ongoing search for effective antiviral agents (A. Hebishy et al., 2020).
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c21-20(22,23)15-8-2-1-7-14(15)18(27)24-12-13-6-5-11-26(13)19-25-16-9-3-4-10-17(16)28-19/h1-4,7-10,13H,5-6,11-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFODTOOSWBPOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2670090.png)


![1-[(Benzothiazole-2-yl)methyl]-1H-benzotriazole](/img/structure/B2670097.png)
![4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/no-structure.png)
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2670100.png)


![N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2670106.png)


